(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Researchers have synthesized a series of compounds including thiazolo[3,2-a]pyrimidine derivatives to evaluate their potential anti-inflammatory activities. These compounds have been tested for their ability to reduce inflammation, showing moderate activity at certain dosages compared to standard drugs like indomethacin. The synthesis involves a single-step reaction of 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes, highlighting the compound's role in developing anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antioxidant Activity
The potential of related compounds for antioxidant activity has also been investigated. The synthesis of novel heterocyclic compounds from tetrahydropyrimidine derivatives, including thiazolopyrimidines, has been characterized, with their antioxidant activities explored. These studies suggest the importance of such compounds in developing antioxidants, which are crucial in combating oxidative stress-related diseases (Salem, Farhat, Errayes, & Madkour, 2015).
Antitumor and Antibacterial Agents
Further research has been conducted on thiazolo[3,2-a]pyrimidine derivatives and related compounds for their potential as antitumor and antibacterial agents. The synthesis of various derivatives has been explored, with some compounds showing promising activities against human cancer cell lines and bacterial strains. This underscores the compound's significance in the search for new therapeutic agents with antitumor and antibacterial properties (Gomha, Edrees, & Altalbawy, 2016).
Structural and Supramolecular Studies
Structural modifications and the study of supramolecular aggregation of thiazolo[3,2-a]pyrimidines have provided insights into their conformational features. By varying substituents, significant differences in intermolecular interaction patterns have been observed, contributing to the understanding of how structural variations impact the physical and chemical properties of these compounds. Such studies are essential for the rational design of compounds with desired biological or material properties (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
methyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S2/c1-11-17(20(25)26-2)18(15-4-3-7-29-15)23-19(24)16(30-21(23)22-11)9-12-5-6-13-14(8-12)28-10-27-13/h3-9,18H,10H2,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKKDZOYDMNJV-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=N1)C5=CC=CS5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=N1)C5=CC=CS5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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